N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C28H29N5O2S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.20419636 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This plays a significant role in several cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by inhibiting their activity . It achieves this by binding to the kinase, thereby preventing it from transferring a phosphate group to a protein. This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and division.
Biochemical Pathways
The compound’s inhibition of tyrosine kinases affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, survival, and other cellular functions. By inhibiting tyrosine kinases, the compound can disrupt this pathway, leading to changes in these cellular processes.
Pharmacokinetics
The compound’s structure suggests it may form hydrogen-bonded chains through its amide, amine, and pyrimidine groups , which could influence its solubility and absorption
Result of Action
The inhibition of tyrosine kinases and the disruption of the PI3K signaling pathway can lead to changes in cell growth and division. This could potentially result in the inhibition of cancer cell proliferation, making this compound of interest for cancer treatment .
Biological Activity
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C23H25N5O2S with a molecular weight of approximately 387.5 g/mol. Its structural features include a pyrimidine ring substituted with a piperidine group and a sulfonamide moiety, which are critical for its biological interactions.
Property | Details |
---|---|
Molecular Formula | C23H25N5O2S |
Molecular Weight | 387.5 g/mol |
IUPAC Name | N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI Key | FSOZUGGIEDHEPN-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including protein tyrosine kinases (PTKs). It has been shown to inhibit the activity of these kinases, which play crucial roles in various cellular processes such as growth, differentiation, and metabolism. The inhibition of PTKs can disrupt signaling pathways associated with cancer cell proliferation and survival.
Target Pathways
- Phosphatidylinositol 3-Kinase (PI3K) Pathway : The compound interferes with the PI3K-Akt signaling pathway, leading to reduced cell growth and proliferation.
- Insulin Signaling Pathway : By inhibiting protein tyrosine phosphatase 1B (PTP1B), it modulates insulin receptor signaling, which is relevant in type 2 diabetes and obesity management .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various pharmacological activities:
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against several cancer cell lines, including leukemia and melanoma models. For instance, it showed significant inhibition of cell growth in CCRF-CEM (leukemia) and MDA-MB-435 (melanoma) cells .
Diabetes Management :
- By targeting PTP1B, this compound has potential implications in treating insulin resistance associated with type 2 diabetes. In vitro studies have shown that it can decrease glucose uptake in muscle cells, indicating its role in modulating glucose homeostasis .
Antimicrobial Properties :
- Analogous pyrimidine derivatives have exhibited antimicrobial activities against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest potential applications in this area .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Cytotoxicity Assays : A study evaluating related pyrimidine derivatives found that certain compounds exhibited IC50 values significantly lower than established anticancer drugs like erlotinib, highlighting the potential of these compounds in cancer therapy .
- Enzyme Inhibition Studies : High-throughput screening identified novel inhibitors of PTP1B among similar structures, emphasizing the importance of this target in drug design for metabolic disorders .
- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications to the pyrimidine or piperidine moieties can enhance potency or selectivity against specific targets.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2S/c1-21-20-27(33-18-6-3-7-19-33)31-28(29-21)30-24-12-14-25(15-13-24)32-36(34,35)26-16-10-23(11-17-26)22-8-4-2-5-9-22/h2,4-5,8-17,20,32H,3,6-7,18-19H2,1H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJCFIFKVAXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.